N-cyclopropyl-2,4-dinitrobenzamide
Description
N-Cyclopropyl-2,4-dinitrobenzamide is a benzamide derivative featuring a cyclopropylamine substituent and electron-withdrawing 2,4-dinitro groups on the aromatic ring. The cyclopropyl group confers steric bulk and lipophilicity, which may influence conformational stability and biological interactions.
Properties
CAS No. |
544656-54-4 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
N-cyclopropyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C10H9N3O5/c14-10(11-6-1-2-6)8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6H,1-2H2,(H,11,14) |
InChI Key |
FMYKQLIMUKSDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-2,4-dinitrobenzamide typically involves the nitration of N-cyclopropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce the nitro groups at the desired positions.
For industrial production, the process may be scaled up by optimizing reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-cyclopropyl-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-cyclopropyl-2,4-dinitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-cyclopropyl-2,4-dinitrobenzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.
N-Ethyl-2,4-Dinitrobenzamide (EDNB)
- Structure : Ethylamide group at the benzamide nitrogen, 2,4-dinitro substitution.
- Synthesis : Reacts 2,4-dinitrobenzoyl chloride with ethylamine in ether, yielding EDNB with 90% efficiency .
- Physicochemical Properties :
- Molecular weight: 239.19 g/mol (vs. 263.20 g/mol for the cyclopropyl analog).
- Lower lipophilicity (logP) compared to the cyclopropyl derivative due to the smaller ethyl group.
- Biological Relevance : EDNB’s nitro groups may facilitate π-π stacking with aromatic receptors, as observed in studies of local anesthetic analogs .
5-Aziridinyl-N-Cyclopropyl-2,4-Dinitrobenzamide (CAS 24570-17-0)
- Structure : Aziridinyl group at position 5, cyclopropylamide, 2,4-dinitro substitution.
- Synthesis : Microwave-assisted reaction of 2,4-dinitrobenzoyl chloride with cyclopropylamine and aziridine derivatives .
- The aziridine moiety enhances reactivity, likely contributing to genotoxicity or anticancer activity via DNA crosslinking .
- Redox Properties: Exhibits distinct reduction potentials due to the aziridinyl group, as noted in free radical studies .
BMS-605541 (N-Cyclopropyl-2,4-Difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide)
- Structure : Cyclopropylamide, 2,4-difluoro substitution, and a thiazole-pyridine side chain.
- Synthesis : Multi-step process involving thiazole coupling and fluorination .
- Biological Activity :
- Pharmacokinetics : The cyclopropyl group improves selectivity for kinase targets, while the thiazole moiety enhances solubility .
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Structure : 4-nitro substitution, 3-chlorophenethylamide.
- Key Differences: Single nitro group reduces electrophilicity compared to 2,4-dinitro analogs.
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Substituent Effects: Nitro vs. Fluoro: Nitro groups increase electrophilicity and metabolic activation (e.g., genotoxicity), whereas fluoro groups improve stability and target selectivity . Cyclopropyl vs. Ethyl: Cyclopropyl enhances lipophilicity and steric hindrance, influencing receptor binding and pharmacokinetics .
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